4-メトキシインドール-2-カルボン酸

概要

説明

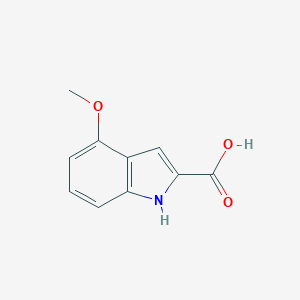

4-Methoxy-1H-indole-2-carboxylic acid is an indole derivative with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

科学的研究の応用

4-Methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

作用機序

Target of Action

Its close analog, 5-methoxyindole-2-carboxylic acid (5-mica), is known to inhibit mitochondrial dihydrolipoamide dehydrogenase . It’s also used in the preparation of various compounds with diverse biological activities, such as anticancer agents, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and others .

Mode of Action

5-mica, a similar compound, is known to inhibit gluconeogenesis in the liver . It interferes with the action of dihydrolipoyl dehydrogenase, an enzyme involved in energy production in cells

Biochemical Pathways

Its analog 5-mica is known to inhibit gluconeogenesis, a critical biochemical pathway for glucose production in the liver . This inhibition could potentially lead to hypoglycemia, a condition characterized by low blood sugar levels .

Result of Action

Its analog 5-mica has been shown to exhibit potential neuroprotective properties against stroke injury . It’s also known to have a hypoglycemic effect, lowering blood glucose levels .

生化学分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methoxy-1H-indole-2-carboxylic acid involves the reaction of methyl 4-methoxy-2-indolecarboxylate with an aqueous solution of sodium hydroxide. The mixture is stirred and heated until uniform, then refluxed for 30 minutes. The resulting solution is acidified, and the precipitate is extracted with ethyl acetate, yielding the desired compound .

Industrial Production Methods

Industrial production methods for 4-methoxy-1H-indole-2-carboxylic acid typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions

4-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

類似化合物との比較

Similar Compounds

Indole-2-carboxylic acid: Lacks the methoxy group at the 4-position.

5-Methoxy-1H-indole-2-carboxylic acid: Has a methoxy group at the 5-position instead of the 4-position.

4-Methoxyindole: Lacks the carboxylic acid group at the 2-position.

Uniqueness

4-Methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy group at the 4-position and the carboxylic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

4-Methoxyindole-2-carboxylic acid (MICA) is an indole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammatory responses, and metabolic regulation. This article synthesizes findings from various studies to elucidate the biological activity of MICA, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Methoxyindole-2-carboxylic acid features a methoxy group at the 4-position and a carboxylic acid group at the 2-position of the indole ring. This configuration contributes to its reactivity and biological interactions.

MICA's biological activity is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MICA is known to inhibit mitochondrial dihydrolipoamide dehydrogenase (DLDH), which plays a critical role in energy metabolism and oxidative stress response .

- Regulation of Gene Expression : It has been shown to upregulate NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) through the Nrf2 signaling pathway, enhancing cellular defense mechanisms against oxidative stress .

- Neuroprotection : MICA has demonstrated protective effects against ischemic injury in animal models, reducing infarction volume significantly compared to control groups .

Antioxidant and Anti-inflammatory Properties

MICA exhibits notable antioxidant properties, which contribute to its anti-inflammatory effects. The compound's ability to modulate oxidative stress pathways makes it a candidate for treating conditions characterized by inflammation and oxidative damage.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Inhibits DLDH, enhances NQO1 expression | |

| Anti-inflammatory | Reduces inflammatory markers in tissues |

Neuroprotective Effects

Research indicates that dietary supplementation with MICA can confer neuroprotection in models of ischemic stroke. In a study involving rats, MICA administration led to a significant reduction in brain infarction volume following induced ischemia . The results suggest that MICA may serve as a chemical preconditioning agent.

| Study Design | Treatment Method | Outcome |

|---|---|---|

| Ischemic Stroke Model | Dietary MICA (0.33%) | 60% reduction in infarction volume |

| Injection Model | MICA (200 mg/kg I.P.) | Induced ischemic tolerance |

Metabolic Effects

MICA has been investigated for its effects on metabolism, particularly regarding fatty acid metabolism and glucose homeostasis. Studies have shown that MICA administration can lead to increased free fatty acids in circulation and alterations in glucose metabolism, suggesting potential applications in metabolic disorders such as diabetes .

| Metabolic Effect | Mechanism | Reference |

|---|---|---|

| Increased Free Fatty Acids | Enhanced lipolysis | |

| Altered Glucose Metabolism | Inhibition of glucose incorporation into fat |

Case Studies

- Neuroprotection Against Ischemia : A study involving rats demonstrated that MICA treatment reduced brain damage after induced ischemia by inhibiting DLDH activity and enhancing mitochondrial function .

- Metabolic Regulation : Another investigation highlighted the compound's role in modulating lipid metabolism, showing that it could potentially serve as an antidiabetic agent by influencing fatty acid synthesis pathways .

特性

IUPAC Name |

4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVIQXQBBOHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358640 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-65-7 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。